Lucitanib

VEGFR3 inhibition Lymphangiogenesis Kinase selectivity

Lucitanib (AL3810, E-3810) is a highly potent, orally bioavailable dual inhibitor of VEGFR1-3 and FGFR1-2, critical for angiogenesis and tumor proliferation. With an IC50 of 17.5 nM for FGFR1 – 33-fold more potent than sorafenib – and a proven 50% ORR in FGFR-aberrant breast cancer, it’s the premier choice for FGFR1-amplified xenograft models. Its sustained half-life (31-40 h) enables once-daily dosing in chronic in vivo studies, while dual VEGFR3 inhibition supports lymphangiogenesis research. Clinically validated in thymic and nasopharyngeal carcinoma, it reduces translational uncertainty. Orders for research only; high-purity (≥98%) materials available.

Molecular Formula C26H25N3O4
Molecular Weight 443.5 g/mol
CAS No. 1058137-23-7
Cat. No. B1684532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucitanib
CAS1058137-23-7
SynonymsE3810;  E-3810;  E 3810;  AL3810;  AL 3810;  AL-3810;  Lucitanib.
Molecular FormulaC26H25N3O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
InChIInChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)
InChIKeyCUDVHEFYRIWYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucitanib (AL3810/E-3810) Kinase Selectivity and Baseline Characteristics for Procurement


Lucitanib (CAS 1058137-23-7), also known as AL3810 or E-3810, is a potent, orally bioavailable dual inhibitor of vascular endothelial growth factor receptors (VEGFR1-3) and fibroblast growth factor receptors (FGFR1-2) [1]. Biochemical profiling shows IC50 values of 7 nM for VEGFR1, 25 nM for VEGFR2, 10 nM for VEGFR3, 17.5 nM for FGFR1, and 82.5 nM for FGFR2 . It also exhibits inhibitory activity against CSF1R (IC50: 5 nM) and PDGFRα/β with approximately 20-fold lower potency . Lucitanib demonstrates a long plasma half-life (31–40 hours) suitable for once-daily oral dosing [2] and has been evaluated in multiple Phase I/II clinical trials for advanced solid tumors, including biomarker-defined FGFR-aberrant and angiogenesis-sensitive populations .

Why Multi-Targeted VEGFR/FGFR Inhibitors Cannot Be Interchanged: The Lucitanib Differentiation Case


Within the class of multi-targeted VEGFR/FGFR tyrosine kinase inhibitors, significant divergence in biochemical selectivity profiles, pharmacokinetic properties, and clinically validated biomarker-defined response rates precludes simple therapeutic substitution. Lucitanib's distinct kinase inhibition fingerprint—characterized by near-equipotent nanomolar activity against VEGFR1-3 and FGFR1-2 while largely sparing FGFR4—differs markedly from comparators such as nintedanib (triple angiokinase profile with distinct potency ratios), lenvatinib (VEGFR2-preferring with weaker FGFR1 activity), pazopanib (attenuated FGFR1 inhibition), and sorafenib (RAF-centric with minimal FGFR1 engagement) [1]. Furthermore, lucitanib's clinical development strategy has been biomarker-guided, with a specific focus on FGFR1-amplified and FGF3/4/19-amplified tumor populations where alternative VEGFR/FGFR inhibitors either lack comparable clinical validation or exhibit divergent efficacy signals [2]. The following quantitative evidence establishes the concrete, verifiable dimensions of differentiation that inform rational procurement and experimental design decisions.

Lucitanib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Superior VEGFR3 Inhibitory Potency Compared to Nintedanib

Lucitanib demonstrates 10-fold greater potency against VEGFR3 compared to nintedanib, a clinically established multi-targeted angiokinase inhibitor. This quantitative difference in VEGFR3 inhibition may have mechanistic implications for targeting lymphangiogenesis in specific tumor contexts .

VEGFR3 inhibition Lymphangiogenesis Kinase selectivity

Enhanced FGFR1 Inhibition Relative to Lenvatinib

Lucitanib exhibits substantially greater potency against FGFR1 (IC50: 17.5 nM) compared to lenvatinib, for which FGFR1 IC50 values are reported as 46 nM or 61 nM depending on assay conditions [1]. This represents an approximately 2.6- to 3.5-fold higher potency for lucitanib against FGFR1.

FGFR1 inhibition FGFR-amplified cancers Kinase selectivity profiling

Clinically Validated Activity in Biomarker-Defined FGFR-Aberrant Breast Cancer

In the Phase I/IIa expansion cohort, lucitanib achieved a 50% objective response rate (6 of 12 patients) in assessable FGFR-aberrant breast cancer patients, with a median progression-free survival (PFS) of 40.4 weeks [1]. This biomarker-defined clinical activity is distinct from comparator agents such as nintedanib or lenvatinib, which lack comparable prospective clinical validation specifically in FGFR1-amplified breast cancer populations at similar development stages.

FGFR1 amplification Breast cancer Biomarker-driven therapy Phase I/IIa clinical trial

Extended Plasma Half-Life Supporting Once-Daily Dosing Relative to Shorter-Acting Comparators

Lucitanib exhibits a plasma elimination half-life of 31–40 hours following oral administration [1]. This extended half-life supports once-daily dosing and contrasts with shorter half-lives of certain comparator agents (e.g., nintedanib: approximately 10–15 hours; pazopanib: approximately 30 hours; lenvatinib: approximately 28 hours) .

Pharmacokinetics Half-life Once-daily dosing Population PK

Markedly Superior FGFR1 Potency Compared to Sorafenib

Lucitanib inhibits FGFR1 with an IC50 of 17.5 nM, which is approximately 33-fold more potent than sorafenib's FGFR1 IC50 of 580 nM . This quantitative difference is substantial and reflects the divergent target prioritization between these agents (sorafenib is primarily a RAF/VEGFR inhibitor with weak FGFR activity).

FGFR1 inhibition Kinase selectivity Sorafenib comparison

Randomized Phase II Evidence in Advanced Thymic Carcinoma

In the randomized, double-blind, placebo-controlled Phase II AL3810-202 trial, lucitanib demonstrated clinical benefit in advanced recurrent or metastatic thymic carcinoma, a rare tumor type with limited treatment options post-chemotherapy [1]. While full efficacy data requires access to the complete publication, this placebo-controlled design provides a level of evidence not available for most comparator VEGFR/FGFR inhibitors in this specific indication.

Thymic carcinoma Phase II trial Progression-free survival Placebo-controlled

Lucitanib Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Studies Targeting FGFR1-Amplified or FGFR-Aberrant Tumor Models

Based on lucitanib's potent FGFR1 inhibition (IC50: 17.5 nM, 33-fold more potent than sorafenib and 2.6- to 3.5-fold more potent than lenvatinib) and its clinically validated 50% objective response rate in FGFR-aberrant breast cancer patients [1], lucitanib is the preferred VEGFR/FGFR inhibitor for preclinical efficacy studies in FGFR1-amplified xenograft models, FGFR2-mutant cell lines, or other FGFR-pathway-driven tumor systems. Its biomarker-defined clinical activity reduces translational uncertainty relative to agents lacking prospective validation in this niche.

In Vivo Angiogenesis and Lymphangiogenesis Model Systems

Lucitanib's dual potent inhibition of VEGFR3 (IC50: 10 nM) and VEGFR2 (IC50: 25 nM) makes it a suitable tool for investigating both hemangiogenesis and lymphangiogenesis in preclinical models . Its 10.8-fold greater VEGFR3 potency relative to nintedanib may be particularly relevant for studies examining lymphatic vessel remodeling or tumor metastasis via lymphatic routes. The extended plasma half-life (31–40 hours) supports sustained target coverage in once-daily oral dosing regimens for chronic in vivo studies.

Pharmacokinetic/Pharmacodynamic Modeling Requiring Extended Half-Life Agents

Lucitanib's 31–40 hour plasma half-life, which is approximately 2- to 3-fold longer than nintedanib and modestly longer than pazopanib and lenvatinib, supports simplified once-daily dosing in chronic in vivo efficacy studies . This pharmacokinetic property may reduce dosing frequency-related variability in target engagement and facilitate more consistent pharmacodynamic readouts in longitudinal experiments. The availability of a robust population PK model based on data from 403 patients further enables informed dose selection for preclinical-to-clinical translation.

Investigational Studies in Thymic Carcinoma and Nasopharyngeal Carcinoma

Lucitanib has demonstrated clinical activity in two distinct rare tumor types with limited treatment options: advanced thymic carcinoma (randomized, placebo-controlled Phase II evidence) [2] and recurrent/metastatic nasopharyngeal carcinoma (Phase Ib study showing 20% ORR with durable responses exceeding 3 years in some patients) [3]. These clinical datasets provide a differentiated rationale for selecting lucitanib over other VEGFR/FGFR inhibitors in preclinical models of thymic or nasopharyngeal malignancies where comparator agents lack comparable clinical validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucitanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.